molecular formula C10H14N6O3 B014560 2-Amino-2'-deoxyadenosine CAS No. 4546-70-7

2-Amino-2'-deoxyadenosine

Cat. No. B014560
CAS RN: 4546-70-7
M. Wt: 266.26 g/mol
InChI Key: NOLHIMIFXOBLFF-KVQBGUIXSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-2'-deoxyadenosine and its derivatives involves several chemical strategies, including the use of protected derivatives and specific coupling reactions. For instance, a practical and efficient synthesis of 2′-aminoacylamino-2′-deoxyadenosine derivatives has been reported, highlighting the use of EDCI/HOBt-mediated coupling to afford analytically pure derivatives without the need for preparative HPLC purification (O'Mahony et al., 2007). Additionally, the synthesis of fluoresceinylated 2′-deoxyadenosine derivatives for fluorescent DNA probes has been demonstrated, showcasing the versatility of 2-Amino-2'-deoxyadenosine in molecular labeling and detection (Sarfati & Namane, 1990).

Molecular Structure Analysis

The solution conformation of 2'-amino-2'-deoxyadenosine has been thoroughly studied, revealing preferences for certain conformations in aqueous and ammonia solutions. These studies offer insights into the orientation of the base relative to the ribose and the impact of the amino group on the molecule's conformation (Plach et al., 1977).

Chemical Reactions and Properties

2-Amino-2'-deoxyadenosine's reactivity and interaction with other molecules have been explored in various contexts. For example, its base-pairing selectivity and stacking properties in oligonucleotides have been examined, demonstrating its strong base pair with guanine and its influence on the thermal stability of duplexes (Sugiyama et al., 2000).

Physical Properties Analysis

The physical characterization of oligodeoxynucleotides containing 2-amino-2'-deoxyadenosine, including melting studies and CD conformational analysis, provides valuable information on the duplex stability and the effects of the 2-amino group on DNA conformation and stability (Gaffney et al., 1984).

Chemical Properties Analysis

The chemical properties of 2-Amino-2'-deoxyadenosine, such as its reactivity and role in forming adducts with other compounds, have been the subject of research. Studies on the reaction between 2'-deoxyadenosine and 4-oxo-2-nonenal, for example, have identified major products and adducts, shedding light on the nucleoside's susceptibility to modifications and its potential biological implications (Lee et al., 2000).

Scientific Research Applications

  • Synthesis of 2′-aminoacylamino-2′-deoxyadenosine derivatives is useful for X-ray studies on tRNA synthetases' editing mechanisms (O'Mahony et al., 2007).

  • A synthetic route to a 2′-amino-2′-deoxyadenosine phosphoramidite facilitates automated RNA solid-phase synthesis, helping to evaluate hydrogen-bond networks in folded RNA structures (Falschlunger & Micura, 2019).

  • The 2-amino group in dA'-modified DNA enhances duplex stability and shows no salt-induced conformational transition in mixed sequences (Gaffney, Marky, & Jones, 1984).

  • Syntheses of 2'-15N-amino-2'-deoxyadenosine, 2'-15N-amino-2'-deoxyguanosine, and 3'-15N-amino-3'-deoxyguanosine enable accurate determination of their amine pKa values (Dai, Lea, Lu, & Piccirilli, 2007).

  • A new synthetic strategy allows for the parallel synthesis of 2′-amido-2′-deoxyadenosine derivatives suitable for biological testing without chromatographic purification (Link, Calenbergh, & Herdewijn, 1998).

  • 3'-amino-3'-deoxyadenosine inhibits nucleic acid labeling in Ehrlich ascites tumor cells, potentially impacting RNA formation and degradation (Truman & Klenow, 1968).

Safety And Hazards

When handling 2’-AdA, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The biosynthesis of 2’-AdA highlights a single gene cluster responsible for two independent pathways in Actinomadura sp. Strain ATCC 39365 . This could provide a basis for further rational pathway engineering of 2’-AdA production .

properties

IUPAC Name

(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLHIMIFXOBLFF-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2'-deoxyadenosine

CAS RN

4546-70-7
Record name 2-Amino-2′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4546-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diaminopurinedeoxyriboside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-2'-DEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZPH2F1JHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
367
Citations
H PLACH, E WESTHOF… - European Journal of …, 1977 - Wiley Online Library
… On the other hand, 2’-amino-2‘-deoxyadenosine … It appears that the base is restricted to the anti conformation in the first two compounds, while in 2’-amino-2’-deoxyadenosine, one third …
RJ Suhadolnik, S Pornbanlualap, DC Baker… - Archives of biochemistry …, 1989 - Elsevier
… for the biosynthesis of 2’-amino2’-deoxyadenosine and 2’-… pentofuranosyl moieties of 2’-amino-2’-deoxyadenosine and 2’-… D-ribofuranose of 2’-amino-2’-deoxyadenosine is 51:49; (ii) 8…
D Rohrer, M Sundaralingam - Journal of the American Chemical …, 1970 - ACS Publications
The structure of the-nucleosidewith a 2'-amino substituted ribose, aD-2'-amino-2'-deoxyadenosine monohydrate, has been determined using three-dimensional diffractometer intensities …
Number of citations: 48 0-pubs-acs-org.brum.beds.ac.uk
BL Gaffney, LA Marky, RA Jones - Tetrahedron, 1984 - Elsevier
… that the alternating hexanucleoside pentaphosphate of thymidine and 2-amino-2’-deoxyadenosine [d(TA’),] will … “,” Our route may be used for synthesis of 2-amino-2’-deoxyadenosine …
M Naval, T Michel, JJ Vasseur, F Debart - Bioorganic & medicinal chemistry …, 2002 - Elsevier
… -N-benzoyladenine 7 by the chloromercuri procedure, or from 2,6-dichloropurine by fusion reaction.7, 8 In an effort to get a high yield of α-anomer of 2-amino-2′-deoxyadenosine, we …
K MATSUYAMA, Y TAKAHASHI… - The Journal of …, 1979 - jstage.jst.go.jp
… 2'-AMINO-2'-DEOXYADENOSINE … of 2'-amino-2'deoxyadenosine …
Number of citations: 30 www.jstage.jst.go.jp
H MORISAWA, T UTAGAWA, S YAMANAKA… - Chemical and …, 1981 - jstage.jst.go.jp
… Keywords——2’-amino—2’—deoxyguanosine; 2’—amino—2’-deoxyadenosine; 9—(2-amino~ 2-deoxy-fl-D-ribofuranosyl)-2-chlorohypoxanthine; 2’- amino - 2’ - deoxy - N2 — …
Number of citations: 11 www.jstage.jst.go.jp
Y Gao, G Xu, P Wu, J Liu, Y Cai, Z Deng… - Applied and …, 2017 - Am Soc Microbiol
2′-Chloropentostatin (2′-Cl PTN, 2′-chloro-2′-deoxycoformycin) and 2′-amino-2′-deoxyadenosine (2′-amino dA) are two adenosine-derived nucleoside antibiotics …
Number of citations: 16 journals.asm.org
C Falschlunger, R Micura - Monatshefte für Chemie-Chemical Monthly, 2019 - Springer
… Here, we present a robust synthetic route to a 2′-amino-2′-deoxyadenosine … In this context, we previously implemented the here described 2′-amino-2′-deoxyadenosine building …
A Link, S Van Calenbergh, P Herdewijn - Tetrahedron letters, 1998 - Elsevier
… are coupled to the Kenner or Ellman safety catch linker, respectively, activated by cyanomethylation and subsequently transferred to the 2"-amino group of 2"-amino-2"-deoxyadenosine. …

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